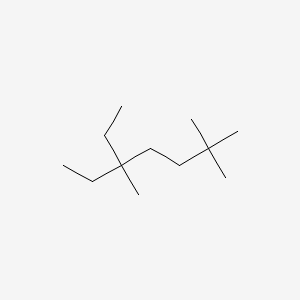

5-Ethyl-2,2,5-trimethylheptane

CAS No.: 62199-12-6

Cat. No.: VC19502573

Molecular Formula: C12H26

Molecular Weight: 170.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 62199-12-6 |

|---|---|

| Molecular Formula | C12H26 |

| Molecular Weight | 170.33 g/mol |

| IUPAC Name | 5-ethyl-2,2,5-trimethylheptane |

| Standard InChI | InChI=1S/C12H26/c1-7-12(6,8-2)10-9-11(3,4)5/h7-10H2,1-6H3 |

| Standard InChI Key | KJWMMFYTYSUWMH-UHFFFAOYSA-N |

| Canonical SMILES | CCC(C)(CC)CCC(C)(C)C |

Introduction

Structural Characteristics and Nomenclature

IUPAC Nomenclature and Molecular Geometry

The systematic name 5-ethyl-2,2,5-trimethylheptane derives from a heptane backbone () substituted with:

This branching pattern minimizes steric strain while maximizing thermodynamic stability. The structure can be represented as:

Substituent positioning follows IUPAC numbering rules, prioritizing the lowest possible locants for alkyl groups .

| Property | 5-Ethyl-2,2,5-trimethylheptane | 3-Ethyl-2,4,5-trimethylheptane |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight (g/mol) | 170.33 | 170.33 |

| LogP | 4.64 | Data unavailable |

Synthesis and Production

Laboratory-Scale Synthesis

Branched alkanes like 5-ethyl-2,2,5-trimethylheptane are typically synthesized via alkylation reactions. A proposed route involves:

-

Friedel-Crafts alkylation: Reacting 2,2-dimethylpentane with ethyl chloride in the presence of .

-

Grignard reagent coupling: Using tert-butylmagnesium bromide and 5-chloro-2-methylheptane to introduce ethyl and methyl groups .

Key challenges include minimizing isomerization byproducts and achieving regioselectivity. For instance, competing pathways may yield 5-ethyl-2,3,5-trimethylheptane if reaction temperatures exceed 60°C.

Industrial Manufacturing

Industrial production leverages petroleum refining byproducts. Catalytic cracking of long-chain n-alkanes () over zeolite catalysts generates branched intermediates, which are subsequently hydrogenated to yield target compounds. Despite scalability, this method requires precise control over catalyst acidity and reaction dwell time to prevent coking.

Physicochemical Properties

Hydrophobicity and Solubility

With a calculated of 4.64 , 5-ethyl-2,2,5-trimethylheptane exhibits extreme hydrophobicity, rendering it immiscible with polar solvents like water or ethanol. This property aligns with Traube’s rule, where branched alkanes have lower aqueous solubility than linear counterparts due to reduced surface area .

Thermal Stability

While experimental data on boiling and melting points are unavailable, analog comparisons suggest:

-

Boiling point: ~210–220°C (estimated via Joback method for )

-

Flash point: >100°C, typical of high-molecular-weight alkanes .

Challenges and Future Prospects

Analytical Limitations

Current gaps in spectroscopic data (e.g., missing -NMR peaks) hinder precise structural validation. Collaborative efforts to characterize this compound via high-resolution mass spectrometry (HRMS) and X-ray crystallography are warranted .

Sustainable Synthesis

Developing biocatalytic routes using engineered E. coli strains expressing cytochrome P450 enzymes could reduce reliance on fossil-fuel-derived feedstocks.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume